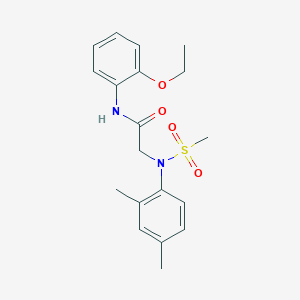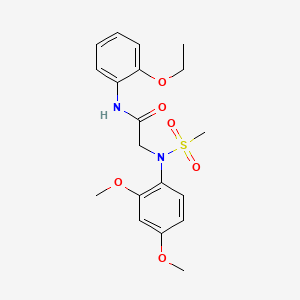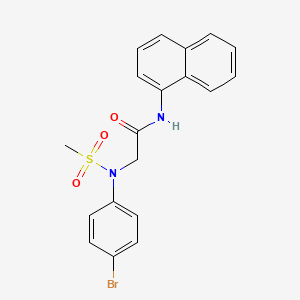
N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide
説明
N~2~-(4-chloro-2-methylphenyl)-N~1~-cyclohexyl-N~2~-(methylsulfonyl)glycinamide, commonly known as CGP 52432, is a potent and selective antagonist of the GABA-B receptor. It was first synthesized in the late 1980s and has been widely used in scientific research to study the physiological and biochemical effects of GABA-B receptor modulation.
作用機序
CGP 52432 acts as a competitive antagonist of the GABA-B receptor, which is a G-protein-coupled receptor that is activated by the neurotransmitter GABA. The GABA-B receptor is widely distributed throughout the central nervous system and is involved in the regulation of various physiological and pathological processes.
Biochemical and Physiological Effects:
CGP 52432 has been shown to have potent and selective antagonistic effects on the GABA-B receptor, which leads to the inhibition of GABA-B receptor-mediated signaling pathways. This inhibition can result in various biochemical and physiological effects, including the modulation of neurotransmitter release, synaptic plasticity, and neuronal excitability.
実験室実験の利点と制限
CGP 52432 has several advantages for lab experiments, including its potency and selectivity as a GABA-B receptor antagonist. However, it also has some limitations, such as its relatively low solubility in water and its potential for non-specific effects on other receptors and signaling pathways.
将来の方向性
There are several future directions for the study of CGP 52432 and its effects on the GABA-B receptor. One potential area of research is the development of more potent and selective GABA-B receptor antagonists that can be used to study the physiological and pathological roles of this receptor. Another potential area of research is the investigation of the downstream signaling pathways and cellular mechanisms that are affected by GABA-B receptor modulation. Finally, the development of novel therapeutic agents that target the GABA-B receptor could have important implications for the treatment of various neurological and psychiatric disorders.
科学的研究の応用
CGP 52432 has been widely used in scientific research to study the physiological and biochemical effects of GABA-B receptor modulation. It has been shown to have potent and selective antagonistic effects on the GABA-B receptor, which is involved in the regulation of neurotransmitter release, synaptic plasticity, and neuronal excitability.
特性
IUPAC Name |
2-(4-chloro-2-methyl-N-methylsulfonylanilino)-N-cyclohexylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H23ClN2O3S/c1-12-10-13(17)8-9-15(12)19(23(2,21)22)11-16(20)18-14-6-4-3-5-7-14/h8-10,14H,3-7,11H2,1-2H3,(H,18,20) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
BZINGTQERXTDTK-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)N(CC(=O)NC2CCCCC2)S(=O)(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H23ClN2O3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
358.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![N-(4-methoxyphenyl)-4-methyl-N-[2-(4-morpholinyl)-2-oxoethyl]benzenesulfonamide](/img/structure/B3568825.png)


![N-(3,4-dimethoxyphenyl)-N-[2-oxo-2-(1-piperidinyl)ethyl]methanesulfonamide](/img/structure/B3568838.png)
![N~2~-(4-fluorophenyl)-N~1~,N~1~-dimethyl-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3568846.png)
![methyl 2-{[N-(3-chlorophenyl)-N-(methylsulfonyl)glycyl]amino}benzoate](/img/structure/B3568852.png)
![N~2~-(4-chlorophenyl)-N~1~-(2,4-dimethoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3568861.png)
![N~1~-(2-bromophenyl)-N~2~-[(2-nitrophenyl)sulfonyl]-N~2~-phenylglycinamide](/img/structure/B3568872.png)
![N-(2,5-dimethoxyphenyl)-N-[2-(4-morpholinyl)-2-oxoethyl]methanesulfonamide](/img/structure/B3568878.png)

![N~1~-(2,4-dimethoxyphenyl)-N~2~-(3-methoxyphenyl)-N~2~-[(4-methylphenyl)sulfonyl]glycinamide](/img/structure/B3568903.png)
